3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a cyclohexyl group, and a phenylsulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexylamine.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyclohexylamine, phenylsulfonyl chloride, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((4-chlorothiophen-2-yl)methyl)-3-(phenylsulfonyl)propanamide
- N-((4-methylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide
- N-((4-ethylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c22-18(11-12-26(23,24)16-9-5-2-6-10-16)20-13-19-21-17(14-25-19)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKAKDMQLFTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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